Benzenemethanamine, 3-ethoxy-4-methoxy-alpha-[(methylsulfonyl)methylene]-
Overview
Description
Benzenemethanamine, 3-ethoxy-4-methoxy-alpha-[(methylsulfonyl)methylene]- is an organic compound with the molecular formula C12H19NO4S and a molecular weight of 273.35. It is a white to off-white solid with a melting point of 120°C and a boiling point of approximately 469.6°C . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3-ethoxy-4-methoxy-alpha-[(methylsulfonyl)methylene]- typically involves the reaction of dimethyl sulfone with 3-ethoxy-4-methoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the use of solvents such as chloroform, dimethyl sulfoxide (DMSO), and methanol, with slight heating and sonication to enhance solubility .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient production of Benzenemethanamine, 3-ethoxy-4-methoxy-alpha-[(methylsulfonyl)methylene]- for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 3-ethoxy-4-methoxy-alpha-[(methylsulfonyl)methylene]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzenemethanamine compounds .
Scientific Research Applications
Benzenemethanamine, 3-ethoxy-4-methoxy-alpha-[(methylsulfonyl)methylene]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 3-ethoxy-4-methoxy-alpha-[(methylsulfonyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, 4-ethoxy-3-methoxy-alpha-[(methylsulfonyl)methylene]-
- Benzenemethanamine, 3-ethoxy-4-methoxy-alpha-[(methylsulfonyl)methyl]-
Uniqueness
Benzenemethanamine, 3-ethoxy-4-methoxy-alpha-[(methylsulfonyl)methylene]- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of ethoxy, methoxy, and methylsulfonyl groups makes it a versatile compound with a wide range of applications .
Properties
Molecular Formula |
C12H17NO4S |
---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethenamine |
InChI |
InChI=1S/C12H17NO4S/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15/h5-8H,4,13H2,1-3H3 |
InChI Key |
BRLPRZRIUBVXSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=CS(=O)(=O)C)N)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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